molecular formula C20H19NO5 B11995083 2-Methylpropyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

2-Methylpropyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B11995083
M. Wt: 353.4 g/mol
InChI Key: ONSHXVQJTFLFDT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid isobutyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and an isoindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid isobutyl ester typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with phthalic anhydride in the presence of a catalyst to form the isoindole core. This intermediate is then esterified with isobutyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid isobutyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or acids like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl groups results in dihydroxy derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid isobutyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory applications.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid isobutyl ester involves its interaction with specific molecular targets. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, it may modulate signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-acrylic acid 4-(3-(4-Methoxyphenyl)-acryloyloxy)-but-2-ynyl ester
  • 3-Carboxymethyl-4-(4-Methoxyphenyl)-1-methyl-2-oxo-cyclohexanecarboxylic acid methyl ester

Uniqueness

Compared to similar compounds, 2-(4-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid isobutyl ester stands out due to its unique isoindole core and the presence of both methoxy and isobutyl ester groups

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

2-methylpropyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C20H19NO5/c1-12(2)11-26-20(24)13-4-9-16-17(10-13)19(23)21(18(16)22)14-5-7-15(25-3)8-6-14/h4-10,12H,11H2,1-3H3

InChI Key

ONSHXVQJTFLFDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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